5-Acetyl-1,2-dimethylimidazole
Overview
Description
5-Acetyl-1,2-dimethylimidazole is a derivative of 1,2-Dimethylimidazole . 1,2-Dimethylimidazole is a five-membered heterocyclic compound that contains three carbon atoms, two nitrogen atoms, and four hydrogen atoms . It is also known as 1,3-diazole .
Synthesis Analysis
1,2-Dimethylimidazole can be synthesized through a method involving glyoxal, acetaldehyde, methylamine, and ammonia . Another method involves the quaternization of 1-methyl and/or 1,2-dimethylimidazole with appropriate 2-chloro-N-(fluorinatedphenyl)acetamides .Molecular Structure Analysis
The molecular formula of 1,2-Dimethylimidazole is C5H8N2 . It has an average mass of 96.130 Da and a monoisotopic mass of 96.068748 Da .Chemical Reactions Analysis
Imidazoles are key components to functional molecules that are used in a variety of everyday applications . They are valuable synthetic intermediates for the assembly of heterocyclic structures .Physical and Chemical Properties Analysis
1,2-Dimethylimidazole is a low melting solid that appears white to yellow . It has an odorless smell and a pH of 12.6 in a 10% aqueous solution . Its melting point ranges from 37 - 39 °C / 98.6 - 102.2 °F, and it has a boiling point of 205 °C / 401 °F at 760 mmHg .Scientific Research Applications
Avcı et al. (2019) found that 5-acetyl-2,4-dimethylthiazole has potential as an antiproliferative and antibacterial agent, suggesting its utility in targeting VEGFR-2 and KAS III enzymes (Avcı, Dede, Bahçelī, & Varkal, 2019).
Mphahlele et al. (2020) demonstrated that 5-acetyl-2-aryl-6-hydroxybenzo[b]furans show potential as anti-diabetic agents, targeting enzymes like α-glucosidase, PTP1B, and β-secretase, and possibly offering anti-inflammatory properties (Mphahlele, Choong, Maluleka, & Gildenhuys, 2020).
Utaka et al. (1977) found that freezing internal rotation in 4-acetoxymethylbenzimidazoles increases intramolecular general base catalysis, with the 5-methyl derivative enhancing the rate constant significantly (Utaka, Takatsu, & Takeda, 1977).
Bowman and Taylor (1990) identified imidazol-5-yl radicals as reactive intermediates in reduction reactions, challenging previous beliefs about the generation of nitrite anions in the antimicrobial mode of action of 5-nitroimidazoles (Bowman & Taylor, 1990).
Nardi et al. (2017) presented a selective acetylation procedure using 1-acetylimidazole, achieving high regioselectivity and good yields for acetylating bioactive compounds in water, even with base-sensitive substrates (Nardi, Gioia, Costanzo, D. Nino, Maiuolo, Oliverio, Olivito, & Procopio, 2017).
Mechanism of Action
Safety and Hazards
1,2-Dimethylimidazole is considered hazardous . It is harmful if swallowed, causes skin irritation, may cause an allergic skin reaction, and causes serious eye damage . It is advised to avoid breathing its dust/fume/gas/mist/vapors/spray and to wear protective gloves/clothing/eye protection/face protection when handling it .
Properties
IUPAC Name |
1-(2,3-dimethylimidazol-4-yl)ethanone | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10N2O/c1-5(10)7-4-8-6(2)9(7)3/h4H,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YGRRBYWUFAARCO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC=C(N1C)C(=O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00541903 | |
Record name | 1-(1,2-Dimethyl-1H-imidazol-5-yl)ethan-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00541903 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
138.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
103747-88-2 | |
Record name | 1-(1,2-Dimethyl-1H-imidazol-5-yl)ethan-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00541903 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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